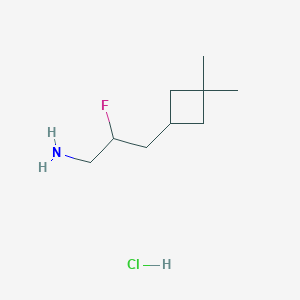![molecular formula C13H18ClN B1484958 2-[(E)-2-phenylethenyl]piperidine hydrochloride CAS No. 2098155-00-9](/img/structure/B1484958.png)
2-[(E)-2-phenylethenyl]piperidine hydrochloride
Übersicht
Beschreibung
“2-[(E)-2-phenylethenyl]piperidine hydrochloride” is a derivative of piperidine . Piperidine is a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in medicinal chemistry research . Grygorenko et al. proposed a method that combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Molecular Structure Analysis
Piperidine is a six-membered cyclic molecule that belongs to a significant class of nitrogen heterocycles . It consists of five methylene groups (-CH2-) and one amine group (-NH-) . The molecular formula of “this compound” is C13H18ClN.Chemical Reactions Analysis
Piperidine derivatives represent a key and extensive category of nitrogen-bearing heterocyclic compounds . They play significant roles in medicinal, synthetic, and bio-organic chemistry .Wissenschaftliche Forschungsanwendungen
Inhibition of Blood Platelet Aggregation
One notable application of compounds related to 2-[(E)-2-phenylethenyl]piperidine hydrochloride is in the inhibition of ADP-induced aggregation of blood platelets. A compound identified as (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride was found to inhibit platelet aggregation and was selected from a series of synthesized compounds for its activity. This compound also demonstrated the ability to inhibit platelet aggregation ex vivo in guinea pigs. However, it was noted to have an unfavorable therapeutic ratio, indicating potential limitations in its therapeutic use (Grisar et al., 1976).
Antihistaminic Activity
Another research area involves the development of compounds with antihistaminic properties. A study described the synthesis and preliminary evaluation of N-(4-piperidinyl)-1H-benzimidazol-2-amines for their in vitro and in vivo antihistaminic activities. The research showed that certain phenylethyl derivatives exhibited potent antihistamine properties, especially after oral administration in animal models, indicating potential applications in allergy treatment (Janssens et al., 1985).
Anti-Acetylcholinesterase Activity
Compounds derived from piperidine, such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Substitution at the benzamide with a bulky group significantly increased the activity, indicating the potential use of these compounds in the treatment of conditions like Alzheimer's disease where AChE inhibitors are of therapeutic interest (Sugimoto et al., 1990).
Characterization of Drug Impurities
Research on this compound and related compounds also extends to the identification and quantification of impurities in drug substances. A study focused on cloperastine hydrochloride, a piperidine derivative, identified five impurities and developed a quantitative HPLC method for their analysis, contributing to the quality control and safety of pharmaceutical products (Liu et al., 2020).
Antimicrobial Activities
The synthesis and evaluation of microbial activities of certain piperidine derivatives, such as (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, have shown moderate antimicrobial activities against various pathogens. This indicates the potential of such compounds in the development of new antimicrobial agents (Ovonramwen et al., 2019).
Wirkmechanismus
Target of Action
It’s worth noting that piperidine derivatives are known to have a wide range of pharmacological activities . For instance, methylphenidate, a piperidine derivative, acts as a norepinephrine and dopamine reuptake inhibitor .
Mode of Action
Drawing parallels from other piperidine derivatives, such as methylphenidate, it can be inferred that these compounds may interact with their targets by increasing the presence of neurotransmitters in the extraneuronal space and prolonging their action .
Biochemical Pathways
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Result of Action
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers .
Biochemische Analyse
Biochemical Properties
2-[(E)-2-phenylethenyl]piperidine hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The interaction with AChE involves binding to the enzyme’s active site, inhibiting its activity and leading to an accumulation of acetylcholine in synaptic clefts . This inhibition is crucial for studying the compound’s potential therapeutic applications in neurodegenerative diseases.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell signaling pathways, particularly those involving neurotransmitters. By inhibiting acetylcholinesterase, it enhances cholinergic signaling, which can affect gene expression and cellular metabolism . Additionally, it has been observed to induce cytoprotective effects in neuronal cells, potentially offering protection against oxidative stress and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine . This inhibition leads to increased acetylcholine levels, enhancing cholinergic transmission. Furthermore, the compound may influence gene expression by modulating transcription factors and signaling pathways associated with neuronal survival and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods. Long-term studies have shown that the compound can maintain its inhibitory effects on acetylcholinesterase for several hours, with gradual degradation observed over days . These temporal effects are essential for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase without causing significant adverse effects . At higher doses, toxic effects such as convulsions and respiratory distress have been observed . These findings highlight the importance of dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted . The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Its distribution is influenced by factors such as lipid solubility and binding affinity to plasma proteins, which affect its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and neuronal synapses. The compound’s activity is associated with its localization to cholinergic synapses, where it inhibits acetylcholinesterase and enhances neurotransmitter signaling . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments, influencing its function and efficacy.
Eigenschaften
IUPAC Name |
2-[(E)-2-phenylethenyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13;/h1-3,6-7,9-10,13-14H,4-5,8,11H2;1H/b10-9+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBNFNWBHBVVTD-RRABGKBLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C=CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC(C1)/C=C/C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl({3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1484877.png)
![3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride](/img/structure/B1484879.png)

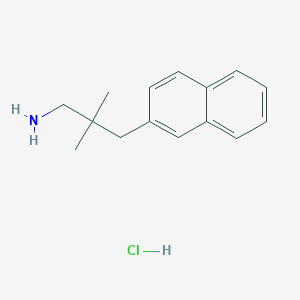
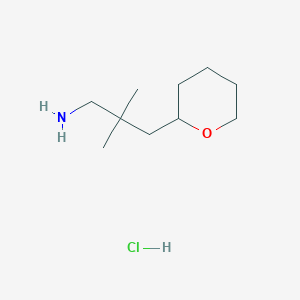
amine hydrochloride](/img/structure/B1484886.png)
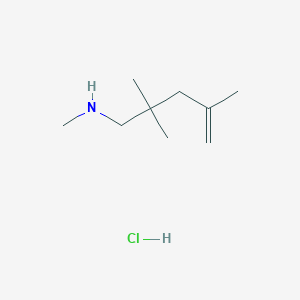
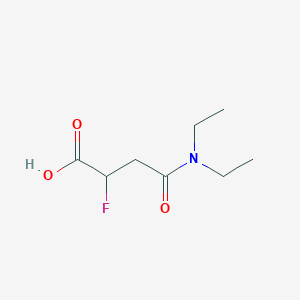
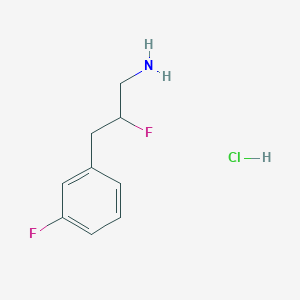
![3-[(3-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484893.png)
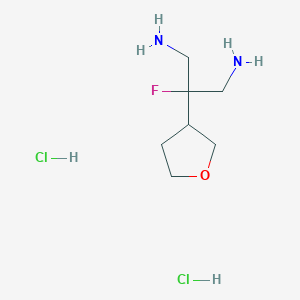
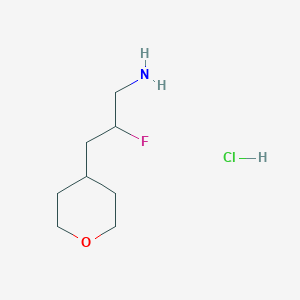
![3-Fluoro-3-[(oxolan-2-yl)methyl]azetidine hydrochloride](/img/structure/B1484897.png)
